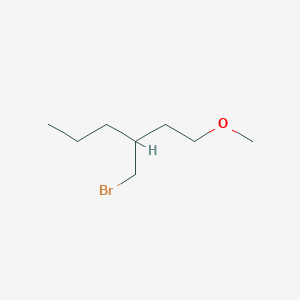

3-(Bromomethyl)-1-methoxyhexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

3-(bromomethyl)-1-methoxyhexane |

InChI |

InChI=1S/C8H17BrO/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3 |

InChI Key |

GOFLBEJVLKDGMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCOC)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 1 Methoxyhexane

Classical Preparation Routes to Alkyl Bromides and Ethers

Traditional methods for synthesizing compounds like 3-(bromomethyl)-1-methoxyhexane rely on well-established reactions in organic chemistry. These routes typically involve the formation of the ether linkage and the introduction of the bromine atom in separate or sequential steps.

Nucleophilic Substitution Approaches from Alcohols

A primary route for the formation of the ether and alkyl bromide moieties is through nucleophilic substitution reactions, often starting from a corresponding alcohol precursor, such as 3-(hydroxymethyl)-1-methoxyhexane.

The conversion of the hydroxyl group to a bromide can be achieved using various brominating agents. A common method involves treating the alcohol with phosphorus tribromide (PBr₃). This reaction proceeds through the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion.

Alternatively, the use of thionyl chloride (SOCl₂) in the presence of a bromide salt can also effect this transformation. pw.live The alcohol first reacts with thionyl chloride to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the bromide ion. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which can simplify the purification process. pw.live Another effective method is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction is known for its mild conditions and good yields.

The ether linkage in the starting material, 1-methoxyhexane (B1208298), is often synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol (hexanol) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (methyl iodide or methyl bromide). The reaction proceeds via an SN2 mechanism.

| Reagent | Description |

| PBr₃ | A common brominating agent for converting alcohols to alkyl bromides. |

| SOCl₂/Bromide Salt | Used for converting alcohols to alkyl bromides, with gaseous byproducts. pw.live |

| PPh₃/CBr₄ (Appel Reaction) | A mild method for the bromination of alcohols. |

| Williamson Ether Synthesis | A fundamental reaction for forming ethers from an alkoxide and an alkyl halide. |

Radical-Mediated Bromination Strategies

Radical bromination offers an alternative pathway, particularly for introducing bromine at a specific carbon atom. This method involves the generation of a bromine radical, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). libretexts.org

In the context of synthesizing this compound, this strategy would likely start from a precursor like 3-methyl-1-methoxyhexane. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The bromine radical selectively abstracts a hydrogen atom from the carbon that forms the most stable radical intermediate. chegg.comyoutube.com In this case, abstraction of a hydrogen from the methyl group at the 3-position would lead to a primary radical, which would then react with a bromine source to form the desired product. The selectivity of bromination is generally higher than chlorination. youtube.com

| Reagent/Condition | Role in Radical Bromination |

| N-Bromosuccinimide (NBS) | A source of bromine radicals for selective bromination. libretexts.org |

| Light (hν) or AIBN | Initiates the formation of bromine radicals. libretexts.org |

| 3-Methyl-1-methoxyhexane | A potential starting material for radical bromination. |

Bromomethylation Reactions

Bromomethylation is a specific type of haloalkylation reaction that introduces a bromomethyl (-CH₂Br) group onto a molecule. While less common for aliphatic compounds compared to aromatic ones, it can be a potential route. A classical approach might involve the reaction of a suitable precursor with a source of formaldehyde (B43269) (like paraformaldehyde) and hydrogen bromide (HBr). This method generates a reactive bromomethyl cation or its equivalent, which can then be attacked by a nucleophilic carbon center. For the synthesis of this compound, this would require a precursor that can be functionalized at the 3-position.

Sustainable and Advanced Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ethers and alkyl halides. This includes the use of less toxic reagents, renewable feedstocks, and catalytic methods. numberanalytics.comrsc.org For instance, in the Williamson ether synthesis, traditional strong bases and volatile organic solvents can be replaced with more benign alternatives. numberanalytics.com The development of catalytic versions of this reaction also reduces the amount of waste generated. acs.org

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Solvent-free, or "neat," reaction conditions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. google.comnih.gov For the synthesis of alkyl bromides from alcohols, pyridinium-based ionic liquids have been used as both the solvent and a reagent, offering an environmentally benign alternative to traditional methods. researchgate.net Microwave irradiation has also been employed to accelerate reactions and often allows for solvent-free conditions, leading to higher yields and shorter reaction times. numberanalytics.comnih.gov

| Green Chemistry Approach | Description |

| Catalytic Methods | Reduces waste by using small amounts of a substance to facilitate the reaction. numberanalytics.comacs.org |

| Use of Benign Solvents | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. numberanalytics.comresearchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste and simplify purification. researchgate.netgoogle.comnih.gov |

| Microwave Irradiation | An energy-efficient method to accelerate reactions, often under solvent-free conditions. numberanalytics.comnih.gov |

Electrochemical Synthesis Methods for Ether Formation

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for forming ether linkages. By using electricity to drive reactions, the need for harsh reagents and oxidants can be minimized. nih.gov

Recent advancements have demonstrated the feasibility of electrochemical oxidation-induced C(sp³)–H etherification. nih.govresearchgate.net This method allows for the direct coupling of C(sp³)–H bonds with alcohols to form ethers without the need for transition metal catalysts. researchgate.net The process relies on the disparity in redox potentials between the C(sp³)–H compound and the alcohol, enabling selective activation. nih.gov An aryl radical cation is typically generated from the C(sp³)–H compound via a single-electron transfer at the anode. nih.gov This intermediate then reacts with an alcohol to form the desired ether. nih.gov

This electrochemical approach is compatible with a range of alcohols and compounds featuring benzylic and allylic C(sp³)–H bonds. researchgate.net The use of non-solvent quantities of alcohols makes this an atom-economical process. nih.govresearchgate.net Mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance (EPR) experiments, have confirmed the generation of radical cation intermediates as key to this transformation. researchgate.net

For the synthesis of a compound like this compound, a precursor alcohol could be electrochemically coupled with a suitable hydrocarbon. The reaction conditions, such as the choice of electrodes (commonly graphite), supporting electrolytes, and solvent, are crucial for optimizing the yield and selectivity of the desired ether. nih.govfrontiersin.org

Photochemical Activation in Bromination

Photochemical activation is a powerful tool for initiating radical bromination reactions, particularly at allylic or benzylic positions. aklectures.comaip.org This method utilizes light energy, often in the UV or visible range, to generate highly reactive bromine radicals from a bromine source like N-bromosuccinimide (NBS). aklectures.comlaryee.compublish.csiro.au

The process, often referred to as Wohl-Ziegler bromination, is advantageous because it allows for selective bromination while maintaining a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which helps to suppress unwanted side reactions. aklectures.comlibretexts.org The reaction is initiated by the photochemical cleavage of the N-Br bond in NBS or the Br-Br bond in Br₂. libretexts.orgcognitoedu.org The resulting bromine radical then abstracts a hydrogen atom from the substrate to form a resonance-stabilized radical intermediate. aklectures.com This intermediate then reacts with Br₂ to yield the brominated product and another bromine radical, propagating the chain reaction. libretexts.org

The choice of solvent is critical; non-polar solvents are generally preferred for radical brominations, while polar solvents can sometimes lead to electrophilic addition reactions. stackexchange.com Recent studies have shown that acetonitrile (B52724) is an effective solvent for photochemical brominations with NBS, avoiding the use of hazardous chlorinated solvents like carbon tetrachloride. publish.csiro.auacs.org

The efficiency of photochemical bromination can be significantly enhanced by matching the wavelength of the light source to the maximum absorbance of the bromine source. publish.csiro.au For instance, NBS has a maximum absorption around 400 nm, making LED lights with a wavelength of 405 nm highly effective. publish.csiro.aupublish.csiro.au

| Parameter | Condition | Outcome | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂. | aklectures.comlibretexts.org |

| Initiation | UV or visible light | Generates bromine radicals to start the reaction. | laryee.comcognitoedu.org |

| Solvent | Acetonitrile | Avoids hazardous chlorinated solvents. | publish.csiro.auacs.org |

| Light Source | 405 nm LED | Matches the maximum absorbance of NBS for high efficiency. | publish.csiro.aupublish.csiro.au |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. seqens.compatheon.combioprocessonline.com These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or are sensitive to reaction parameters. laryee.commdpi.com

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. laryee.com The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, mitigating the risk of thermal runaways and enabling reactions to be performed under more aggressive conditions than would be safe in a batch reactor. laryee.commdpi.com

The precise mixing and short diffusion distances in flow systems lead to more uniform reaction conditions, which can significantly enhance reaction rates and product selectivity. laryee.comuco.es For instance, in photochemical brominations, flow reactors ensure uniform irradiation of the reaction mixture, preventing over-reaction or the formation of byproducts that can occur in batch reactors due to the Beer-Lambert law, where light penetration decreases with path length. publish.csiro.au

Studies have demonstrated the successful application of continuous flow systems for both ether synthesis and bromination reactions. publish.csiro.auuco.es For example, a continuous-flow photo-bromination using NBS has been optimized for the synthesis of various brominated compounds, achieving high conversions in short residence times. publish.csiro.aupublish.csiro.au Similarly, desulfurative bromination has been efficiently carried out in a flow system, allowing for multigram-scale synthesis of alkyl bromides. uco.es

One of the key advantages of flow chemistry is the straightforward scalability from laboratory to industrial production. seqens.comresearchgate.net Instead of redesigning the reactor for larger volumes, scaling up in flow chemistry is typically achieved by "numbering-up" (running multiple reactors in parallel) or by running the system for longer periods. researchgate.net This approach ensures that the optimized reaction conditions remain consistent, leading to uniform product quality regardless of the production scale. seqens.com

Process intensification, the development of smaller, more efficient, and more sustainable manufacturing processes, is a natural outcome of adopting flow chemistry. nih.gov The integration of in-line purification and separation techniques, such as liquid-liquid extraction using membrane separators, can create fully continuous and automated multi-stage operations with minimal manual handling. publish.csiro.au This not only improves efficiency but also enhances safety, particularly when dealing with hazardous materials. publish.csiro.aumdpi.com

The application of flow chemistry has been successfully demonstrated in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), highlighting its potential for the production of complex molecules with high purity and yield. seqens.comnih.gov

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of a chiral molecule is of paramount importance in many areas of chemistry, particularly in the development of pharmaceuticals. For a molecule like this compound, which contains a chiral center at the C3 position, stereoselective synthesis methods are required to produce enantiomerically pure or enriched analogues.

Several strategies can be employed for the stereoselective synthesis of chiral ethers and alkyl halides. These include the use of chiral starting materials from the "chiral pool," the application of chiral auxiliaries, or the use of enantioselective catalysts. ethz.ch

For the etherification step, asymmetric variations of the Williamson ether synthesis can be employed. numberanalytics.com This might involve the use of a chiral alcohol or a chiral alkylating agent. francis-press.com Alternatively, modern catalytic methods, such as N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification to form axially chiral diaryl ethers, showcase the potential for creating stereocenters with high enantioselectivity. rsc.org

In the context of producing chiral alkyl halides, stereoselective cross-coupling reactions have proven effective. For example, palladium-catalyzed cross-coupling of chiral secondary alkylzinc reagents with aryl or alkenyl halides proceeds with high retention of configuration. nih.gov While the conversion of chiral alcohols to alkyl bromides using reagents like phosphorus tribromide (PBr₃) typically proceeds with inversion of stereochemistry, this provides a predictable route to the desired enantiomer. masterorganicchemistry.com

Recent advances in nickel-catalyzed enantioconvergent cross-coupling reactions have also emerged as powerful methods for constructing C(sp³)-stereogenic centers. acs.org These reactions can couple racemic starting materials to produce a single enantiomer of the product. Furthermore, stereoselective radical cyclization reactions can be used to form cyclic ethers with a high degree of diastereoselectivity, which can be influenced by factors such as the geometry of the starting material and the reaction temperature. acs.org Biocatalytic methods, using engineered enzymes like carbonyl reductases, have also shown remarkable stereoselectivity in the synthesis of chiral intermediates. acs.org

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scales

Optimizing reaction conditions is a critical step in developing a synthetic route that is efficient, cost-effective, and scalable for both laboratory and industrial applications. This involves a systematic investigation of various parameters, including temperature, solvent, catalyst, and reactant concentrations, to maximize product yield and minimize byproducts. numberanalytics.comnih.gov

For the etherification step, likely a Williamson ether synthesis, the choice of base and solvent is crucial. numberanalytics.comnumberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for this type of reaction. sacredheart.edu For instance, the synthesis of 1-ethoxydodecane (B3193551) was optimized to a 3-minute reaction time at 123°C. sacredheart.edu

In the case of free-radical bromination, optimization involves controlling the concentration of the bromine source and the radical initiator. liberty.edu Using N-bromosuccinimide (NBS) is often preferred over molecular bromine for safety reasons. liberty.eduresearchgate.net The reaction can be initiated either thermally or photochemically. aip.orgstackexchange.com The choice of solvent can also influence the outcome, with non-polar solvents favoring the desired radical substitution. stackexchange.com Computational modeling and microkinetic analysis can be employed to understand the reaction mechanism and predict the effects of different substrates and solvents on the reaction rate and product distribution. researchgate.net

The transition from laboratory to industrial scale often necessitates further optimization to ensure safety, cost-effectiveness, and environmental sustainability. researchgate.net Continuous flow processes offer significant advantages in this regard, as they allow for precise control over reaction conditions and facilitate safe handling of hazardous reagents. mdpi.com Optimization in a flow system might involve adjusting flow rates, residence times, and temperature to achieve maximum conversion and selectivity. publish.csiro.auuco.es

| Reaction | Parameter | Optimized Condition | Impact | Reference |

| Williamson Ether Synthesis | Base/Solvent | NaH in DMF/DMSO | Higher yields | numberanalytics.com |

| Williamson Ether Synthesis | Technology | Microwave irradiation | Reduced reaction time | sacredheart.edu |

| Radical Bromination | Bromine Source | N-Bromosuccinimide (NBS) | Improved safety | liberty.eduresearchgate.net |

| Radical Bromination | Initiation | Photochemical (light) | Controlled initiation | aip.orgstackexchange.com |

| General | Process | Continuous flow | Enhanced safety and scalability | mdpi.com |

Reactivity and Mechanistic Investigations of 3 Bromomethyl 1 Methoxyhexane

Elimination Reactions (E1 and E2 Mechanisms)youtube.com

Elimination reactions compete with substitution and result in the formation of an alkene. This involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

For 3-(Bromomethyl)-1-methoxyhexane, elimination would involve the removal of the bromine and a proton from the carbon at position 3 of the hexane (B92381) chain. This would lead to the formation of a double bond, yielding 3-methylene-1-methoxyhexane. The E2 mechanism is the most likely pathway for elimination from a primary alkyl halide, as it is a concerted process that does not require the formation of an unstable primary carbocation. libretexts.org The E1 mechanism, which proceeds through a carbocation intermediate, is not favored. libretexts.org

SN2 and E2 reactions are often in competition. The outcome is primarily determined by the nature of the nucleophile.

Strongly Basic, Sterically Hindered Nucleophiles : These reagents favor the E2 pathway. They are poor nucleophiles because their bulk prevents them from performing a backside attack on the electrophilic carbon, but they are effective at abstracting a proton from the adjacent carbon. Examples include potassium tert-butoxide (t-BuOK). libretexts.org

Strong Nucleophiles, Weak Bases : Reagents that are strong nucleophiles but relatively weak bases strongly favor the SN2 pathway. Examples include iodide (I-), bromide (Br-), and cyanide (CN-).

Strong Nucleophiles, Strong Bases : Reagents that are both strong nucleophiles and strong bases (e.g., hydroxide, OH-; methoxide, CH3O-) will give a mixture of both SN2 and E2 products. For a primary substrate like this compound, the SN2 pathway typically predominates over the E2 pathway.

Table 3: Illustrative Product Ratios in Substitution vs. Elimination Reactions This table presents hypothetical, illustrative data based on established principles of nucleophile basicity and steric hindrance.

| Reagent | Reagent Type | Predominant Pathway | SN2 Product (%) (Illustrative) | E2 Product (%) (Illustrative) |

|---|---|---|---|---|

| NaCN in DMSO | Strong Nucleophile, Weak Base | SN2 | >95 | <5 |

| NaOCH3 in CH3OH | Strong Nucleophile, Strong Base | SN2 favored | ~85 | ~15 |

Organometallic Reactionsyoutube.com

The carbon-bromine bond in this compound can be used to form organometallic reagents. The most common example would be the formation of a Grignard reagent. Reaction with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) would result in the insertion of magnesium into the C-Br bond.

This would produce (1-methoxyhexane-3-yl)methylmagnesium bromide. This Grignard reagent is a powerful nucleophile and a strong base. It would readily react with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds, thereby extending the carbon skeleton of the original molecule.

Grignard Reagent Formation and Subsequent Transformations

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (1-methoxyhexan-3-yl)methylmagnesium bromide. The mechanism of Grignard reagent formation is believed to proceed through a single electron transfer (SET) from the magnesium metal to the alkyl halide. pearson.comlibretexts.org The ether solvent is crucial for stabilizing the resulting organomagnesium compound by coordinating to the magnesium atom. youtube.commasterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com

Once formed, this Grignard reagent would be a potent nucleophile and a strong base. It could participate in a wide range of subsequent transformations, including:

Reactions with Carbonyl Compounds: Addition to aldehydes, ketones, and esters to form alcohols.

Reactions with Epoxides: Ring-opening of epoxides to yield substituted alcohols.

Nucleophilic Substitution: Reaction with other electrophiles to create new carbon-carbon bonds.

A critical consideration in the synthesis and use of this Grignard reagent is the presence of the methoxy (B1213986) group. While generally stable, ether linkages can be cleaved under strongly acidic conditions, which are typically not employed during Grignard reactions.

| Reaction | Reagents | Expected Product |

| Grignard Formation | Mg, THF/Et2O | (1-methoxyhexan-3-yl)methylmagnesium bromide |

| Reaction with Formaldehyde (B43269) | 1. HCHO 2. H3O+ | 2-(1-methoxyhexan-3-yl)ethanol |

| Reaction with Acetone | 1. (CH3)2CO 2. H3O+ | 2-methyl-1-(1-methoxyhexan-3-yl)propan-2-ol |

Lithium-Halogen Exchange and Organolithium Chemistry

This compound can be converted to its corresponding organolithium reagent, (1-methoxyhexan-3-yl)methyllithium, through a lithium-halogen exchange reaction. This is typically achieved by treating the alkyl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. chemistrysteps.com The exchange is generally a fast process, with the reactivity of halogens following the trend I > Br > Cl. lscollege.ac.in

The mechanism for primary alkyl halides is often considered to be a polar, nucleophilic-type process, potentially involving an "ate-complex" intermediate. libretexts.orguokerbala.edu.iq For this specific substrate, the presence of the ether oxygen could potentially influence the reaction rate through chelation with the lithium reagent. lscollege.ac.in

The resulting organolithium compound is a highly reactive nucleophile and a very strong base, even more so than the corresponding Grignard reagent. wikipedia.orgmasterorganicchemistry.com Its utility in organic synthesis is vast, though care must be taken to exclude protic functional groups from the reaction.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada)

This compound is a suitable substrate for various palladium- or nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki Coupling: In a Suzuki reaction, the alkyl bromide would be coupled with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgscribd.comwikipedia.org Recent advancements have extended the scope of Suzuki couplings to include unactivated primary alkyl bromides. libretexts.org The catalytic cycle involves oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. wikipedia.org

Stille Coupling: The Stille reaction would involve the coupling of this compound with an organotin compound (organostannane) catalyzed by a palladium complex. libretexts.org This reaction is known for its tolerance of a wide range of functional groups. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. A potential drawback is the toxicity of the organotin reagents and byproducts.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (formed in situ or separately from this compound) and couples it with another organic halide in the presence of a nickel or palladium catalyst. This reaction is particularly useful for the synthesis of biaryls and other coupled products. The catalytic cycle is analogous to other cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst | General Product |

| Suzuki | R-B(OH)2 | Pd(0) complex, Base | 3-(R-methyl)-1-methoxyhexane |

| Stille | R-Sn(Alkyl)3 | Pd(0) complex | 3-(R-methyl)-1-methoxyhexane |

| Kumada | R-MgX | Ni or Pd complex | 3-(R-methyl)-1-methoxyhexane |

Radical Reactions

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate radical intermediates.

Free Radical Halogenation and Allylic Bromination (General Context)

In the general context of free radical halogenation, alkanes react with halogens in the presence of UV light or heat. This proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. While this compound already contains a bromine atom, further radical bromination could potentially occur at other positions on the alkyl chain, leading to a mixture of polyhalogenated products. The selectivity of bromination favors tertiary hydrogens over secondary and primary hydrogens.

Allylic bromination specifically refers to the substitution of a hydrogen atom on a carbon adjacent to a double bond. Since this compound is a saturated compound, it cannot undergo allylic bromination.

Atom Transfer Radical Processes (if applicable)

Atom Transfer Radical (ATR) processes are controlled radical reactions that involve the reversible transfer of a halogen atom between a growing radical chain and a transition metal complex. This compound, as a primary alkyl bromide, could potentially serve as an initiator in Atom Transfer Radical Polymerization (ATRP). In this process, a transition metal complex (often copper-based) would activate the C-Br bond to generate a carbon-centered radical that can then initiate the polymerization of a suitable monomer.

Furthermore, if the molecule contained a site of unsaturation, it could undergo Atom Transfer Radical Cyclization (ATRC), a process used to form cyclic compounds. For this compound itself, intramolecular ATRC is not possible due to the lack of an internal radical acceptor like a double bond.

Derivatization Strategies and Synthetic Utility in Complex Molecule Construction

Formation of Diverse Ether and Thioether Analogues

The presence of the bromomethyl group makes 3-(bromomethyl)-1-methoxyhexane an ideal substrate for Williamson ether synthesis and its thioether counterpart. Reaction with various alkoxides or thiolates would be expected to yield a diverse array of ether and thioether analogues, respectively. This strategy could be employed to introduce a variety of functional groups or to link the 3-(methoxymethyl)hexyl scaffold to other molecular fragments.

Table 1: Hypothetical Ether and Thioether Synthesis

| Reactant | Product Structure | Product Name |

| Sodium ethoxide | 1-Ethoxy-3-(methoxymethyl)hexane | |

| Sodium thiophenoxide | 3-(Methoxymethyl)-1-(phenylthio)hexane |

Synthesis of Nitrogen-Containing Compounds (Amines, Amides, Heterocycles)

The facile displacement of the bromide by nitrogen nucleophiles should allow for the synthesis of a range of nitrogen-containing compounds. Primary and secondary amines could be alkylated with this compound to produce the corresponding secondary and tertiary amines. Furthermore, reaction with azide (B81097) followed by reduction would provide the primary amine, 3-(aminomethyl)-1-methoxyhexane. This amine could then serve as a precursor for the synthesis of amides and various heterocyclic systems.

Carbon-Carbon Bond Formation Beyond Organometallic Couplings

As a primary alkyl halide, this compound would be an excellent electrophile for the alkylation of enolates derived from ketones, esters, and other carbonyl compounds. libretexts.orgyoutube.comlibretexts.orgnih.gov This would enable the formation of a new carbon-carbon bond, attaching the 3-(methoxymethyl)hexyl moiety to a wide variety of molecular frameworks. Similarly, other carbanionic species, such as those derived from malonates or organometallic reagents, could be alkylated.

Intramolecular cyclization reactions could be envisioned if a nucleophilic center is appropriately positioned within a molecule derived from this compound. For instance, a derivative containing a tethered alcohol or amine could undergo intramolecular Williamson ether or amine synthesis to form a cyclic ether or a nitrogen-containing heterocycle, respectively.

Role as a Key Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govtcichemicals.com While no specific MCRs involving this compound have been reported, its reactive handle could potentially be incorporated into known MCR scaffolds. For example, it could be used to functionalize a product from an MCR, or a derivative of it could be designed to participate directly in the reaction.

Applications in Scaffold Diversification and Library Synthesis

The ability of this compound to react with a wide range of nucleophiles makes it a potentially valuable building block for the synthesis of compound libraries. By reacting it with a diverse set of alcohols, thiols, amines, and carbanions, a large number of structurally related compounds could be rapidly synthesized. This approach is central to modern drug discovery and materials science for the exploration of chemical space and the identification of molecules with desired properties.

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group. As a primary alkyl bromide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, which proceed with inversion of configuration and are favored by less sterically hindered substrates. msu.edustackexchange.comfiveable.me This inherent reactivity allows for the facile introduction of a wide array of functional groups, making it a valuable intermediate in multi-step syntheses.

One of the most powerful applications of this compound is in the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it can readily react with a variety of nucleophiles. The Williamson ether synthesis, a classic and robust method for preparing ethers, can be employed by reacting this compound with an alkoxide. masterorganicchemistry.combyjus.comlibretexts.org This reaction would yield a more complex ether, extending the carbon chain and introducing new functionalities.

Furthermore, the bromine atom can be displaced by other nucleophiles such as cyanide, azide, or thiolates, leading to the formation of nitriles, azides, and thioethers, respectively. These transformations are fundamental in organic synthesis, providing access to a diverse range of molecular scaffolds.

The conversion of this compound into a Grignard reagent by reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) opens up another significant avenue for synthetic utility. openstax.orglibretexts.orgchemguide.co.uk The resulting organomagnesium halide, 3-(methoxymethyl)hexylmagnesium bromide, acts as a potent carbon-based nucleophile. This Grignard reagent can then be used in a variety of reactions to form new carbon-carbon bonds, such as additions to aldehydes, ketones, and esters, providing access to a wide range of secondary and tertiary alcohols.

Illustrative Derivatization Reactions:

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Ethoxide | 1-Ethoxy-3-(methoxymethyl)hexane | Williamson Ether Synthesis |

| This compound | Sodium Cyanide | 4-(Methoxymethyl)heptanenitrile | Nucleophilic Substitution |

| This compound | Magnesium, then Formaldehyde (B43269) | 2-(3-(Methoxymethyl)hexyl)oxirane | Grignard Reaction |

This table presents illustrative examples of reactions based on the expected reactivity of this compound. Specific reaction conditions and yields would require experimental validation.

Precursor for Advanced Materials (e.g., polymer monomers, provided no "material properties" are discussed)

In the realm of materials science, functionalized alkyl halides such as this compound can serve as valuable precursors for the synthesis of advanced polymers. numberanalytics.comnumberanalytics.com The reactive bromomethyl group can be utilized in several polymerization strategies.

For instance, it can act as an initiator in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). In this process, the carbon-bromine bond can be reversibly activated by a transition metal catalyst, allowing for the controlled growth of a polymer chain from the this compound core. cmu.edu This would result in polymers with a defined architecture and a methoxy-containing end group.

Alternatively, this compound can be transformed into a monomer for polymerization. For example, reaction with a suitable di-nucleophile could lead to the formation of a repeating unit in a condensation polymerization. The presence of the methoxy (B1213986) group within the monomer unit can influence the processability and solubility of the resulting polymer.

The ability to incorporate the 3-(methoxymethyl)hexane moiety into a polymer backbone or as a side chain offers a route to tailor the characteristics of the final material. While a detailed discussion of material properties is beyond the scope of this article, the synthetic utility of this compound as a building block for polymers is a significant aspect of its chemical profile.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity and spatial relationships of the atoms within 3-(Bromomethyl)-1-methoxyhexane.

Advanced 1D NMR Techniques (e.g., DEPT, NOE difference)

Beyond a standard proton (¹H) and carbon-13 (¹³C) NMR spectrum, advanced 1D techniques provide deeper insights.

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. For this compound, a DEPT-135 experiment would be particularly informative.

| Predicted ¹³C Signal | DEPT-135 Phase | Carbon Type |

| Positive | CH, CH₃ | |

| Negative | CH₂ | |

| Null | Quaternary C |

NOE (Nuclear Overhauser Effect) Difference Spectroscopy: This technique detects protons that are close in space (typically within 5 Å). By selectively irradiating a specific proton signal, an enhancement of the signals of nearby protons can be observed. For instance, irradiation of the methoxy (B1213986) protons (-OCH₃) would be expected to show an NOE with the protons on the adjacent methylene group (C1-H₂), confirming their spatial proximity.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically between protons on adjacent carbons. Cross-peaks in a COSY spectrum would confirm the connectivity of the hexane (B92381) chain. For example, the protons of the terminal methyl group (C6-H₃) would show a correlation to the adjacent methylene protons (C5-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It is a powerful tool for assigning which protons are attached to which carbons. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is vital for piecing together the molecular structure, especially around non-protonated (quaternary) carbons or across heteroatoms. For instance, the protons of the methoxy group (-OCH₃) would be expected to show a three-bond correlation to the C1 carbon, and the protons of the bromomethyl group (-CH₂Br) would show correlations to the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to the 1D NOE difference experiment, NOESY is a 2D experiment that maps all through-space proton-proton interactions. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / DEPT-135 | COSY Correlations | HMBC Correlations |

| 1 | ~3.4 | ~72 | CH₂ (Negative) | H-2 | C-2, C-3, OCH₃ |

| 2 | ~1.6 | ~30 | CH₂ (Negative) | H-1, H-3 | C-1, C-3, C-4 |

| 3 | ~1.9 | ~45 | CH (Positive) | H-2, H-4, H-1' | C-1, C-2, C-4, C-5, C-1' |

| 4 | ~1.4 | ~32 | CH₂ (Negative) | H-3, H-5 | C-2, C-3, C-5, C-6 |

| 5 | ~1.3 | ~23 | CH₂ (Negative) | H-4, H-6 | C-3, C-4, C-6 |

| 6 | ~0.9 | ~14 | CH₃ (Positive) | H-5 | C-4, C-5 |

| 1' (CH₂Br) | ~3.5 | ~38 | CH₂ (Negative) | H-3 | C-2, C-3, C-4 |

| OCH₃ | ~3.3 | ~59 | CH₃ (Positive) | - | C-1 |

Application of Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since the C3 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. However, by introducing a chiral shift reagent, such as a lanthanide complex (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), it is possible to determine the enantiomeric excess of a sample. The chiral reagent forms diastereomeric complexes with each enantiomer, and these complexes have slightly different magnetic environments. This results in the splitting of NMR signals into two sets, one for each diastereomer. The ratio of the integrals of these separated peaks corresponds directly to the ratio of the enantiomers in the sample.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks separated by two mass units.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [C₈H₁₇BrO + H]⁺ | 209.0539 | 211.0519 |

| [C₈H₁₇BrO + Na]⁺ | 231.0358 | 233.0338 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (the parent ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed. This process provides detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses.

Key Predicted Fragmentation Pathways:

Loss of the bromine radical (•Br): This would be a very common fragmentation, leading to a significant peak at [M-Br]⁺.

Alpha-cleavage: Fission of the C-C bonds adjacent to the oxygen atom is a common pathway for ethers. This could lead to the loss of a propyl or butyl radical from the main chain.

Loss of a methoxy radical (•OCH₃): This would result in a peak at [M-OCH₃]⁺.

Cleavage of the bromomethyl group: Loss of •CH₂Br would also be an expected fragmentation.

By analyzing these specific losses, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is obtained that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups: the ether linkage, the alkyl bromide, and the hydrocarbon backbone.

The primary vibrations of interest include the C-H stretching of the alkane chain, the C-O stretching of the ether, and the C-Br stretching of the alkyl halide. Ethers typically show a strong C–O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹. pressbooks.pubopenstax.org The C-Br stretch for alkyl bromides is found in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com Additionally, the C-H wagging of the -CH₂Br group can be observed between 1300 and 1150 cm⁻¹. libretexts.orgorgchemboulder.com The spectrum will also feature characteristic C-H stretching and bending vibrations from the hexane and methoxy groups.

A predicted summary of the characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Alkane (C-H) | Stretching | 2850-3000 |

| Alkane (C-H) | Bending/Scissoring | 1450-1470 |

| Ether (C-O) | Stretching | 1050-1150 |

| Alkyl Bromide (C-Br) | Stretching | 515-690 |

| Bromomethyl (-CH₂Br) | C-H Wagging | 1150-1300 |

This table is based on established correlation charts for infrared spectroscopy.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com This method provides definitive information on bond lengths, bond angles, and stereochemistry. For a non-crystalline compound like this compound at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible.

However, should a suitable crystalline derivative of this compound be synthesized, this technique would offer unequivocal structural proof. The process would involve growing a single, high-quality crystal of the derivative and exposing it to a focused beam of X-rays. youtube.com The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then mathematically analyzed to generate a detailed three-dimensional model of the molecule. youtube.com While no crystallographic data for this compound itself has been reported, this remains a potential avenue for absolute structural confirmation should a crystalline derivative be prepared. The successful application of this technique has been demonstrated for a variety of organic molecules, including those with alkyl halide and ether functionalities. mdpi.comacs.orgacs.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. pressbooks.pub It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. nih.govnih.gov The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, key fragmentation pathways would include the cleavage of the C-Br bond and alpha-cleavage adjacent to the ether oxygen. libretexts.orgwhitman.edumiamioh.edu The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

A summary of the predicted major fragments in the mass spectrum of this compound is provided below.

| Ion | Predicted m/z | Origin |

| [M]⁺ | 208/210 | Molecular ion |

| [M - CH₂Br]⁺ | 129 | Loss of the bromomethyl radical |

| [M - OCH₃]⁺ | 177/179 | Loss of the methoxy radical |

| [CH₂OCH₂CH(CH₂Br)CH₂CH₂CH₃]⁺ | 193/195 | Alpha-cleavage |

| [C₄H₉]⁺ | 57 | Fragmentation of the hexyl chain |

This table represents a prediction of the fragmentation pattern based on established mass spectrometry principles.

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be employed for the purity assessment of this compound, particularly if the compound is part of a less volatile mixture or if derivatization for GC analysis is not desired. sigmaaldrich.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For a molecule of intermediate polarity like this compound, either normal-phase or reversed-phase HPLC could be utilized.

Reversed-Phase HPLC: This is the most common mode of HPLC. It employs a nonpolar stationary phase (e.g., C18- or C8-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). edubirdie.com In this setup, more polar compounds elute first, while nonpolar compounds are retained longer. The retention of this compound could be controlled by adjusting the ratio of the organic solvent to water in the mobile phase.

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a nonpolar mobile phase (e.g., hexane and ethyl acetate). edubirdie.com Here, nonpolar compounds elute more quickly. This method could be advantageous for separating this compound from more polar or less polar impurities.

The choice of detector is also crucial. A UV detector would not be suitable as this compound lacks a significant chromophore. Therefore, a universal detector such as an evaporative light scattering detector (ELSD) or a refractive index (RI) detector would be more appropriate for its detection. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both separation and mass information.

A hypothetical reversed-phase HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development.

Theoretical and Computational Chemistry Studies of 3 Bromomethyl 1 Methoxyhexane

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecules from first principles. These methods solve the Schrödinger equation, or a related variant, to determine the electronic structure and energy of a molecule. For 3-(Bromomethyl)-1-methoxyhexane, these calculations can elucidate its conformational preferences, electronic characteristics, and inherent reactivity.

Conformational Analysis and Energy Landscapes

The most stable conformers are those that minimize steric hindrance and optimize stabilizing intramolecular interactions. For this compound, the key dihedral angles to consider are around the C-C bonds of the hexane (B92381) backbone and the C-O bond of the methoxy (B1213986) group. It is anticipated that conformers with anti-periplanar arrangements of bulky substituents will be lower in energy. For instance, the orientation of the bromomethyl group relative to the main chain and the methoxy group will significantly influence the conformational energy landscape.

| Dihedral Angle | Description | Predicted Angle (°) | Relative Energy (kcal/mol) |

| C2-C3-C4-C5 | Hexane backbone | ~180 (anti) | 0 (Reference) |

| C2-C3-C(CH2Br)-Br | Bromomethyl orientation | ~180 (anti) | 0.5 |

| C4-C3-C(CH2Br)-Br | Bromomethyl orientation | ~60 (gauche) | 0.2 |

| C1-O-C2-C3 | Methoxy group orientation | ~180 (anti) | 0.1 |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, is a key determinant of its reactivity. DFT and ab initio methods can provide detailed information about these properties. For this compound, the presence of the electronegative bromine and oxygen atoms leads to a polarized molecule.

The carbon atom attached to the bromine (the electrophilic center) is expected to have a partial positive charge, making it susceptible to attack by nucleophiles. The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a nucleophile or a hydrogen bond acceptor. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is likely to be localized on the bromine and oxygen atoms, while the LUMO is expected to be centered on the antibonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

| Atom | Predicted Partial Charge (e) |

| C (attached to Br) | +0.25 |

| Br | -0.20 |

| O (methoxy) | -0.40 |

| C (methoxy) | +0.15 |

Note: The data in this table is illustrative and based on general principles of organic chemistry and computational studies of analogous compounds.

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations allow for the study of the time evolution of a molecular system. This is particularly useful for investigating reaction mechanisms, including the identification of transition states and intermediates. For this compound, MD simulations can be employed to study its reactivity in various chemical environments.

A common reaction for haloalkanes is nucleophilic substitution (SN1 and SN2). byjus.com An SN2 reaction, for example, would involve the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the inversion of stereochemistry at that center. masterorganicchemistry.com MD simulations can model this process, providing insights into the role of the solvent in stabilizing the transition state and the products. The simulations can also help to understand the competition between substitution and elimination reactions, another common pathway for haloalkanes. By simulating the system at different temperatures and with different nucleophiles, a detailed picture of the reaction dynamics can be obtained.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be used to aid in the identification and characterization of a compound, and to validate the computational models themselves.

For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions can be improved by considering a Boltzmann-weighted average of the chemical shifts of the most stable conformers. Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of the compound and to assess the accuracy of the computational method.

| Spectroscopic Data | Predicted Value |

| IR Frequency (cm-1) | |

| C-H stretch (alkane) | 2850-2960 |

| C-O stretch (ether) | 1080-1150 |

| C-Br stretch | 500-600 |

| 13C NMR Chemical Shift (ppm) | |

| CH2Br | 30-40 |

| CH(O) | 70-80 |

| OCH3 | 55-65 |

| 1H NMR Chemical Shift (ppm) | |

| CH2Br | 3.4-3.6 |

| CH(O) | 3.3-3.7 |

| OCH3 | 3.2-3.4 |

Note: The data in this table represents typical ranges for the specified functional groups and is intended to be illustrative.

Mechanistic Insights from Computational Modeling

The integration of quantum chemical calculations and molecular dynamics simulations can provide profound mechanistic insights into the chemical behavior of this compound. By mapping out the potential energy surface for a given reaction, computational models can identify the lowest energy reaction pathways, the structures of transition states, and the energies of intermediates.

For example, a computational study of the hydrolysis of this compound could elucidate whether the reaction proceeds through an SN1 or SN2 mechanism. The calculations could determine the activation barriers for both pathways, providing a basis for predicting the reaction rate and the dominant mechanism under different conditions. Furthermore, computational modeling can be used to explore the reactivity of this compound with a wide range of reagents, guiding the design of new synthetic routes and the prediction of potential reaction products.

Current Research Gaps and Future Directions in the Study of 3 Bromomethyl 1 Methoxyhexane

Development of More Atom-Economical and Stereoselective Synthetic Pathways

The pursuit of atom economy and stereoselectivity are hallmarks of modern organic synthesis. For a molecule like 3-(bromomethyl)-1-methoxyhexane, which contains a stereocenter at the C3 position, developing synthetic routes that are both efficient and produce a single desired stereoisomer is of paramount importance.

Currently, the synthesis of chiral bromoalkanes often relies on non-atom-economical methods. Future research should focus on catalytic enantioselective approaches that minimize waste and maximize efficiency. For instance, the development of catalytic systems that can directly and selectively brominate a precursor to this compound would be a significant advancement.

A hypothetical, yet desirable, stereoselective synthesis could proceed via a kinetically controlled process. This might involve the use of a chiral catalyst to favor the formation of one diastereomeric intermediate over another, leading to an enantiomerically enriched product.

Table 1: Hypothetical Comparison of Synthetic Routes to Enantioenriched this compound

| Synthetic Approach | Key Features | Potential Advantages | Challenges |

| Classical Resolution | Separation of a racemic mixture | Access to both enantiomers | Low overall yield, generates significant waste |

| Chiral Auxiliary | Covalent attachment of a chiral group | High stereocontrol | Additional synthetic steps for attachment and removal |

| Asymmetric Catalysis | Use of a chiral catalyst | High atom economy, high throughput | Catalyst development and optimization |

Exploration of Novel Catalytic Systems for Its Transformation

The bromine atom in this compound represents a versatile functional handle for a variety of chemical transformations. The exploration of novel catalytic systems to activate the C-Br bond is a crucial area for future investigation. Transition metal catalysis, for example, offers a powerful platform for cross-coupling reactions.

Developing catalysts that can mediate the coupling of this compound with a range of nucleophiles would significantly expand its synthetic utility. This could include the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, opening doors to a diverse array of more complex molecules.

Integration into Emerging Reaction Technologies

The fields of photoredox catalysis and electroorganic synthesis have emerged as powerful tools for organic chemistry, often enabling transformations that are difficult to achieve through traditional thermal methods. mdpi.com The integration of this compound into these technologies is a promising avenue for future research.

Photoredox catalysis, for instance, could be employed to generate a radical intermediate from the C-Br bond, which could then participate in a variety of addition or coupling reactions. rsc.org This approach could offer mild reaction conditions and high functional group tolerance. Electroorganic synthesis, on the other hand, could provide a reagent-free method for the oxidation or reduction of this compound, leading to novel reaction pathways.

Table 2: Potential Applications of Emerging Technologies with this compound

| Technology | Potential Transformation | Mechanistic Aspect | Anticipated Benefits |

| Photoredox Catalysis | Radical-mediated C-C and C-X bond formation | Single-electron transfer to the C-Br bond | Mild conditions, high functional group compatibility |

| Electroorganic Synthesis | Anodic oxidation or cathodic reduction | Direct electron transfer at an electrode surface | Reagent-free activation, potential for unique reactivity |

Investigation of its Role in Bio-inspired or Natural Product Synthesis

While the biological activity of this compound itself is not the focus, its potential as a building block in the synthesis of complex, biologically relevant molecules is an area ripe for exploration. Many natural products contain intricate carbon skeletons that could potentially be assembled using fragments derived from this compound.

Future research could target the stereoselective incorporation of the this compound motif into the core structure of a natural product. This would require the development of highly selective and efficient coupling strategies that are compatible with complex molecular architectures.

Strategies for Scalable and Sustainable Production

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in a sustainable manner. Future research should therefore address the challenges of scaling up the synthesis of this compound.

This includes the development of robust and safe reaction protocols, the use of environmentally benign solvents and reagents, and the implementation of continuous flow processes. A scalable synthesis would not only make this compound more accessible for research purposes but also pave the way for its potential use in industrial applications. The principles of green chemistry should guide these efforts, aiming to minimize the environmental footprint of the synthetic process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.